4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by a cyclohexyl group attached to the nitrogen atom of the pyrrolidine ring, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexylamine with succinic anhydride can lead to the formation of the desired pyrrolidine ring. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-oxopyrrolidine-3-carboxylic acid
- 4-Methyl-2-oxopyrrolidine-3-carboxylic acid
- 4-Benzyl-2-oxopyrrolidine-3-carboxylic acid
Uniqueness
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGVJHNUWGREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNC(=O)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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